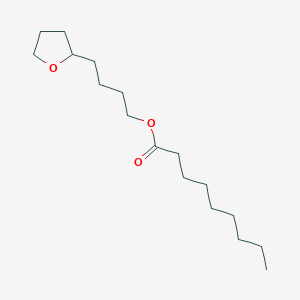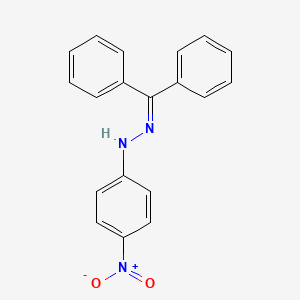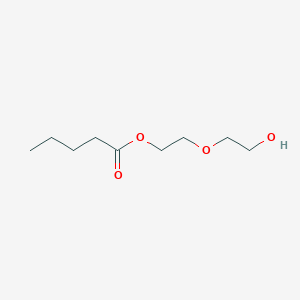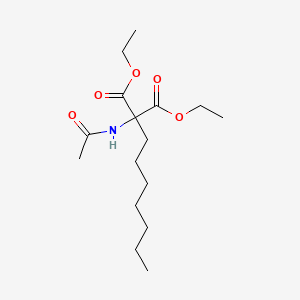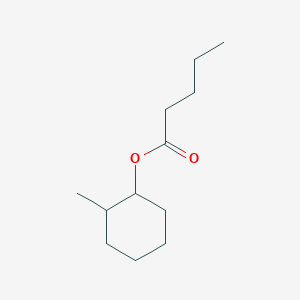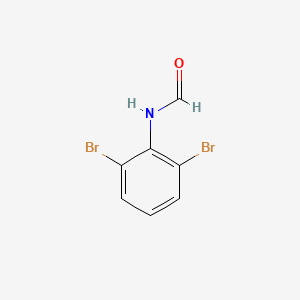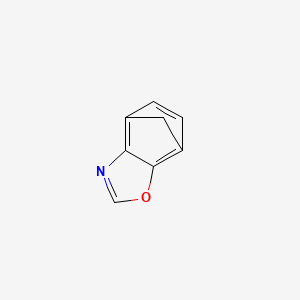
4,7-Methanobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused with an oxazole ring. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methanobenzoxazole typically involves the cyclization of o-aminophenols with aldehydes. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the condensation of o-phenylenediamines and o-aminophenols with S-methylisothioamide hydroiodides on silica gel under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of green chemistry principles, such as aqueous medium reactions and reusable catalysts, is emphasized to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 4,7-Methanobenzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are common due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups attached to the benzene or oxazole rings.
Scientific Research Applications
4,7-Methanobenzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Methanobenzoxazole involves its interaction with various molecular targets and pathways. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors . These interactions enable the compound to effectively bind to biological targets, influencing processes such as enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the methano bridge.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the oxazole ring.
Benzothiazole: Features a sulfur atom in place of the oxygen in the oxazole ring.
Benzofuran: Lacks the nitrogen atom in the oxazole ring.
Uniqueness: 4,7-Methanobenzoxazole is unique due to its methano bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its stability and allows for diverse functionalization, making it a versatile compound in various applications.
Properties
CAS No. |
7085-39-4 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-oxa-5-azatricyclo[5.2.1.02,6]deca-1,4,6,8-tetraene |
InChI |
InChI=1S/C8H5NO/c1-2-6-3-5(1)7-8(6)10-4-9-7/h1-2,4H,3H2 |
InChI Key |
LJFSNWDAJZBVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C(=C1C=C2)OC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
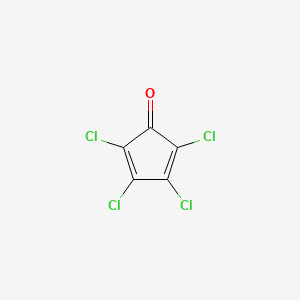
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
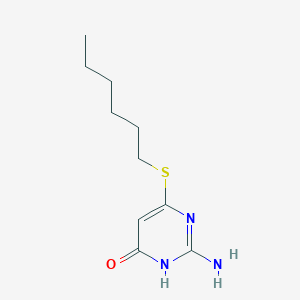
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
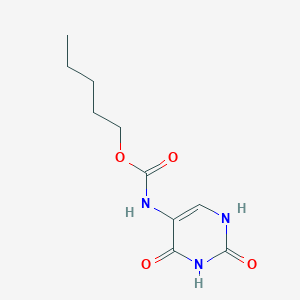
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
